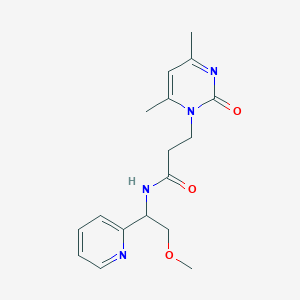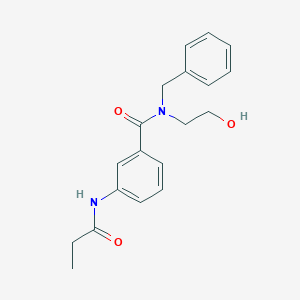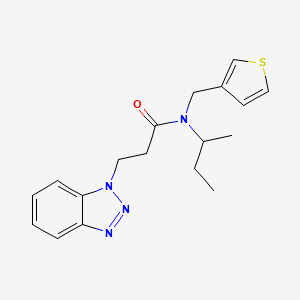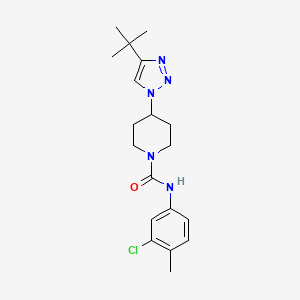![molecular formula C14H18N2O4 B5902689 [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as THFAA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THFAA is a synthetic amino acid derivative that is structurally similar to glycine and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. For instance, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one of the limitations of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid. For instance, further studies are needed to fully elucidate its mechanism of action and to identify specific cellular targets. Additionally, more research is needed to explore its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, the development of new synthetic methods for [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid could lead to the discovery of novel derivatives with improved biological activities.
Synthesemethoden
The synthesis of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid can be achieved through a multistep process that involves the reaction of 3-nitrobenzoic acid with tetrahydrofuran-2-carboxaldehyde, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with N-Boc-glycine, and the Boc group is subsequently removed to yield [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. For instance, it has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
2-[3-(oxolan-2-ylmethylcarbamoyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-15-11-4-1-3-10(7-11)14(19)16-8-12-5-2-6-20-12/h1,3-4,7,12,15H,2,5-6,8-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKPEZLQZREQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)

![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
